molecular formula C9H18O4S B13806130 2,2-Bis(hydroxymethyl)butyl 3-mercaptopropionate CAS No. 67905-23-1

2,2-Bis(hydroxymethyl)butyl 3-mercaptopropionate

Cat. No.: B13806130
CAS No.: 67905-23-1
M. Wt: 222.30 g/mol
InChI Key: QBVJQXFEWRDCBR-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butyl 3-mercaptopropionate is an organic compound with the molecular formula C₉H₁₈O₄S and a molecular mass of 222.30 g/mol . This compound is known for its unique structure, which includes both hydroxyl and thiol functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl)butyl 3-mercaptopropionate typically involves the esterification of 3-mercaptopropionic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butyl 3-mercaptopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, thiols.

    Substitution: Ethers, esters.

Scientific Research Applications

2,2-Bis(hydroxymethyl)butyl 3-mercaptopropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)butyl 3-mercaptopropionate involves its ability to interact with various molecular targets through its hydroxyl and thiol groups. These functional groups can form covalent bonds with other molecules, leading to the formation of stable complexes. The thiol group, in particular, can undergo redox reactions, making it a valuable component in redox-sensitive applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(hydroxymethyl)butyl 3-mercaptopropionate stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it particularly useful in applications requiring both hydroxyl and thiol functionalities, such as in the synthesis of multifunctional polymers and in biochemical modifications .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butyl 3-sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4S/c1-2-9(5-10,6-11)7-13-8(12)3-4-14/h10-11,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVJQXFEWRDCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)COC(=O)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070801
Record name 2,2-Bis(hydroxymethyl)butyl 3-mercaptopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67905-23-1
Record name 2,2-Bis(hydroxymethyl)butyl 3-mercaptopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67905-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-mercapto-, 2,2-bis(hydroxymethyl)butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-mercapto-, 2,2-bis(hydroxymethyl)butyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis(hydroxymethyl)butyl 3-mercaptopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)butyl 3-mercaptopropionate
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